molecular formula C6H6F3N3O2 B13587276 methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13587276
M. Wt: 209.13 g/mol
InChI Key: FEBCQFBHEGDZKH-UHFFFAOYSA-N
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Description

Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while nucleophilic substitution can produce various substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroethyl)triazole-4-carboxylate

InChI

InChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3

InChI Key

FEBCQFBHEGDZKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)CC(F)(F)F

Origin of Product

United States

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